molecular formula C16H10ClFN2O2 B2369139 3-(4-chlorophenyl)-1-(4-fluoroanilino)-1H-pyrrole-2,5-dione CAS No. 271254-37-6

3-(4-chlorophenyl)-1-(4-fluoroanilino)-1H-pyrrole-2,5-dione

Cat. No. B2369139
M. Wt: 316.72
InChI Key: BQOXTNLJZIQWRG-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(4-fluoroanilino)-1H-pyrrole-2,5-dione, more commonly known as CFPFAP, is a compound with a wide range of potential applications. It is a heterocyclic compound, containing both nitrogen and oxygen atoms, and is a derivative of pyrrole. It has been studied extensively in the laboratory, due to its interesting properties and potential applications.

Scientific Research Applications

Crystal Structure and Molecular Properties

  • Crystal Structure Analysis : This compound, similar to its derivatives, has been studied for its crystal structure. For instance, 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione, a related compound, was examined for its crystal data, revealing important molecular dimensions and structural insights (Mizuguchi et al., 1993).

Photoluminescence and Electronic Applications

  • Photoluminescent Properties : Derivatives of this compound have been synthesized and investigated for their photoluminescent properties. These include conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) and 1,4-phenylene units, showing potential for electronic applications due to their photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).

Chemical Synthesis and Material Science

  • Material Synthesis and Pigment Applications : Certain pyrrolo[3,4-c]pyrrole-1,4-dione derivatives have been recognized as useful pigments, with structural studies conducted to understand the effects of substituents on their molecular structure (Fujii et al., 2002).

Potential in Inhibitory and Biological Activities

  • Inhibitory and Biological Activities : Some derivatives of 3-(4-chlorophenyl)-1-(4-fluoroanilino)-1H-pyrrole-2,5-dione have been studied for their inhibitory activities on biological processes. For instance, 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have been investigated as inhibitors of glycolate oxidase and photosynthesis (Baumann & Przybilski, 1990).

Surface Modification and Corrosion Inhibition

  • Surface Modification and Corrosion Inhibition : Research has also focused on surface modification of related compounds for improved dispersibility and corrosion inhibition. The surface of 3,6-bis(4-chlorophenyl)pyrrolo[3,4-c]pyrrole-1,4-dione, for instance, was modified using a mixed-micelle system to enhance its properties for practical applications (Fabjan et al., 2016).

Antimicrobial and Anticonvulsant Properties

  • Potential in Antimicrobial and Anticonvulsant Therapy : Some studies have explored the synthesis and antimicrobial activity of related compounds, highlighting their potential as chemotherapeutic agents (Sheikh et al., 2009). Another study investigated the anticonvulsant and antinociceptive activity of pyrrolidine-2,5-dione-acetamide derivatives, suggesting potential applications in epilepsy and pain management (Góra et al., 2021).

properties

IUPAC Name

3-(4-chlorophenyl)-1-(4-fluoroanilino)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O2/c17-11-3-1-10(2-4-11)14-9-15(21)20(16(14)22)19-13-7-5-12(18)6-8-13/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOXTNLJZIQWRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)N(C2=O)NC3=CC=C(C=C3)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-1-(4-fluoroanilino)-1H-pyrrole-2,5-dione

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